
N-allyl-3-nitrobenzamide
Overview
Description
N-allyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the meta position (C3) of the benzene ring and an allyl group (-CH₂CH=CH₂) attached to the amide nitrogen. Benzamides are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The allyl group may enhance reactivity for further functionalization (e.g., cycloadditions or polymerizations), while the nitro group contributes to electron-withdrawing effects, influencing solubility and intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoic acid with allylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its high yield, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions: N-allyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: m-chloroperbenzoic acid, potassium permanganate.
Major Products Formed:
Reduction: 3-amino-N-allylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Epoxides or aldehydes derived from the allyl group.
Scientific Research Applications
Chemistry: N-allyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer, pharmaceutical, and agrochemical industries.
Mechanism of Action
The mechanism of action of N-allyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares N-allyl-3-nitrobenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular weight, and applications:
Key Observations :
- Nitro Position : The meta-nitro (C3) in this compound may confer distinct electronic effects compared to para-nitro (C4) derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide. Meta-substitution often reduces symmetry, affecting crystallization and dipole moments .
- Amide Substituents : The allyl group in the target compound contrasts with bulkier groups like benzyl () or chlorophenethyl (). Smaller substituents like allyl may improve solubility and metabolic stability in drug design .
- Hybrid Functionality : The sulfone and benzyl groups in ’s compound demonstrate how additional functionalization can expand applications (e.g., enzyme inhibition or polymer crosslinking).
Pharmacological and Physicochemical Properties
- Bioactivity: N-(3-chlorophenethyl)-4-nitrobenzamide () is studied for neurological or antimicrobial activity, suggesting that nitrobenzamides with hydrophobic N-substituents may target membrane-associated proteins. The allyl group’s conjugated double bond in this compound could enhance binding to enzymes like monoamine oxidases .
- Crystallography: 3-Chloro-N-phenylbenzamide () crystallizes in a monoclinic system (space group P2₁/c), with a molecular weight of 231.67 g/mol. This compound’s lower molecular weight (206.20 g/mol) and planar nitro group may favor different packing motifs .
Conflicting Insights and Limitations
- Nitro Position : Para-nitro derivatives () are more commonly reported in pharmacological studies than meta-nitro analogs, raising questions about the optimal positioning for bioactivity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-allyl-3-nitrobenzamide, and how can reaction conditions be optimized to improve yield?
this compound synthesis typically involves nitration, amidation, and allylation steps. A common approach includes:
- Nitration : Introducing the nitro group to a benzene derivative using concentrated sulfuric acid and nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .
- Amidation : Coupling the nitro-substituted benzoic acid with an allylamine derivative via activation with carbodiimides (e.g., DCC) or using acyl chlorides .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the pure product . Optimization strategies:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Adjust stoichiometry of allylamine to nitrobenzoyl chloride (1.2:1 molar ratio) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 5.8–6.0 ppm (allyl CH₂), and δ 3.9–4.2 ppm (amide NH) confirm substituent positions .
- ¹³C NMR : Signals near 165 ppm (amide carbonyl) and 148 ppm (nitro group) validate functional groups .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from:
- Purity variations : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Use HPLC (≥95% purity threshold) for validation .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) impact IC₅₀ values. Standardize protocols across studies .
- Structural analogs : Compare activity of this compound with derivatives (e.g., 3-chloro or 4-ethoxy substitutions) to identify pharmacophore requirements .
Q. What computational and experimental strategies enhance the design of this compound derivatives for targeted drug delivery?
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., -Cl at the 4-position) to improve binding to hydrophobic enzyme pockets .
- Replace the allyl group with bulkier substituents (e.g., adamantyl) to enhance metabolic stability .
Q. Methodological Considerations
Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Accelerated Stability Testing :
Properties
IUPAC Name |
3-nitro-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPFKJMRJSXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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